1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol
Description
1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol is a secondary alcohol featuring a pent-4-en-1-ol chain attached to a para-substituted isopropylphenyl group. The compound’s pentenol chain introduces a reactive double bond at position 4, which may influence its physicochemical properties and chemical reactivity compared to shorter-chain analogs. Applications in medicinal chemistry or materials science are plausible but require further experimental validation.
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C14H20O/c1-4-5-6-14(15)13-9-7-12(8-10-13)11(2)3/h4,7-11,14-15H,1,5-6H2,2-3H3 |
InChI Key |
GJCNSWGPSNKAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CCC=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropylphenyl)pent-4-en-1-ol typically involves the reaction of 4-isopropylbenzaldehyde with a suitable Grignard reagent, such as pent-4-enylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent .
Industrial Production Methods
Industrial production of 1-(4-Isopropylphenyl)pent-4-en-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Isopropylphenyl)pent-4-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentenyl chain can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-Isopropylphenyl)pent-4-en-1-one.
Reduction: Formation of 1-(4-Isopropylphenyl)pentan-1-ol.
Substitution: Formation of 1-(4-Isopropylphenyl)pent-4-en-1-chloride.
Scientific Research Applications
1-(4-Isopropylphenyl)pent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-(4-Isopropylphenyl)pent-4-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl ring and isopropyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several aromatic alcohols and ketones. Key comparisons include:
Physicochemical Properties
- Hydrophobicity: The para-isopropyl group and pentenol chain likely increase lipophilicity compared to shorter-chain analogs (e.g., 1-(4-Methylphenyl)-1-propanol) .
- Boiling Point: Longer chains (e.g., pentenol vs. ethanol) suggest higher boiling points, though the double bond may reduce this slightly due to reduced van der Waals interactions.
- Solubility: Polar protic solvents (e.g., ethanol, ethyl acetate) are preferred, as seen in purification methods for similar compounds .
Chemical Reactivity
- Double Bond Reactivity : The pent-4-en-1-ol chain may undergo electrophilic additions (e.g., bromination) or oxidation to epoxides, similar to chalcone derivatives .
- Alcohol Functionality : Susceptible to esterification or oxidation to ketones, as observed in 1-(4-Methoxyphenyl)prop-2-yn-1-ol derivatives .
Critical Analysis and Limitations
- Data Gaps : Direct experimental data (e.g., NMR, HPLC) for the target compound are absent in the evidence, requiring reliance on analogs.
- Contradictions : Synthesis yields vary widely (55% vs. 91% ), possibly due to differing substrates or conditions.
- Safety and Handling: No toxicity data are available; analogs like 1-(4-Methylphenyl)-1-propanol lack detailed safety profiles .
Biological Activity
1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol, also known as 1-(4-isopropylphenyl)pent-4-en-1-ol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula for 1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol is C13H18O, featuring a hydroxyl group attached to a pentenyl chain and an isopropyl-substituted phenyl ring. The compound's structure allows for various types of chemical reactions, including oxidation, reduction, and substitution reactions, which can influence its biological activity.
The biological activity of 1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol is primarily attributed to its interactions with enzymes and receptors. The hydroxyl group can engage in hydrogen bonding with active sites on enzymes, potentially modulating their activity. Additionally, the hydrophobic nature of the isopropyl group may facilitate interactions with lipid membranes or hydrophobic pockets in proteins, influencing their conformational dynamics and function.
Therapeutic Potential
Research has indicated that this compound may possess anti-inflammatory and analgesic properties. Its ability to interact with specific molecular targets suggests potential applications in treating conditions associated with inflammation and pain management.
In Vitro Studies
Several studies have investigated the biological effects of similar compounds to 1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol. For instance:
Comparative Analysis
A comparison with structurally similar compounds reveals unique aspects of 1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol:
| Compound Name | Structure Description | Notable Activity |
|---|---|---|
| 4-Isopropylbenzyl alcohol | Lacks pentenyl chain | Moderate anti-inflammatory effects noted |
| 4-Isopropylphenylacetic acid | Contains carboxylic acid instead of hydroxyl | Exhibited analgesic properties in animal models |
| 4-Isopropylphenylmethanol | Similar structure but with a methanol group | Limited biological activity reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
